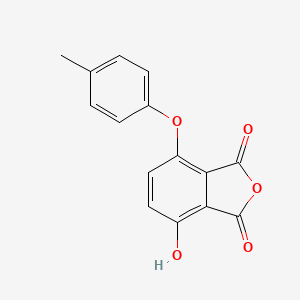

4-Hydroxy-7-(p-tolyloxy)isobenzofuran-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its specific functional groups, is of interest in medicinal chemistry and pharmaceutical research.

Métodos De Preparación

The synthesis of 4-Hydroxy-7-(p-tolyloxy)isobenzofuran-1,3-dione typically involves the reaction of phthalic anhydride with p-cresol under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

4-Hydroxy-7-(p-tolyloxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Aplicaciones Científicas De Investigación

4-Hydroxy-7-(p-tolyloxy)isobenzofuran-1,3-dione has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-7-(p-tolyloxy)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antibacterial properties could result from its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparación Con Compuestos Similares

4-Hydroxy-7-(p-tolyloxy)isobenzofuran-1,3-dione can be compared with other benzofuran derivatives, such as:

4-Hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.

N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but differ in their substituents, resulting in diverse applications in pharmaceuticals, herbicides, and other fields.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

4-Hydroxy-7-(p-tolyloxy)isobenzofuran-1,3-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H14O4 and its structural features that include a hydroxy group and a p-tolyloxy substituent. This structure is significant for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

-

Inhibition of Enzymatic Activity :

- The compound has demonstrated inhibitory effects on enzymes such as Hydroxyphenylpyruvate Dioxygenase (HPPD), which is crucial in the biosynthesis of tyrosine derivatives. Studies indicate that it exhibits a dose-dependent inhibition pattern, suggesting a competitive or irreversible inhibition mechanism .

- Antioxidant Properties :

- Anti-inflammatory Effects :

Table 1: Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | HPPD Inhibition | |

| Antioxidant | ROS Scavenging | |

| Anti-inflammatory | COX Inhibition |

Enzyme Inhibition Studies

In a study evaluating the inhibitory effects on HPPD, this compound exhibited an IC50 value indicating significant potency compared to other known inhibitors. The kinetics suggested that longer incubation times further enhanced the inhibitory effect, supporting the hypothesis of irreversible binding at the enzyme's active site .

Antioxidant Activity

The antioxidant capacity was assessed using various assays measuring radical scavenging activity. The compound showed a strong ability to neutralize free radicals, which is beneficial in preventing cellular damage associated with oxidative stress .

Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound significantly inhibited COX-2 activity compared to COX-1, indicating selective anti-inflammatory properties. This selectivity is crucial for developing drugs with fewer side effects associated with non-selective COX inhibitors like NSAIDs .

Propiedades

Número CAS |

89450-87-3 |

|---|---|

Fórmula molecular |

C15H10O5 |

Peso molecular |

270.24 g/mol |

Nombre IUPAC |

4-hydroxy-7-(4-methylphenoxy)-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C15H10O5/c1-8-2-4-9(5-3-8)19-11-7-6-10(16)12-13(11)15(18)20-14(12)17/h2-7,16H,1H3 |

Clave InChI |

CTCLOEKAKXMMJH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)OC2=C3C(=C(C=C2)O)C(=O)OC3=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.